tert-Butyl 4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylate
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Overview
Description
tert-Butyl 4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylate is a heterocyclic compound that features a thieno[2,3-c]pyridine core structure
Preparation Methods
The synthesis of tert-Butyl 4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylate typically involves multi-step organic synthesis. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, starting from a thieno[2,3-c]pyridine derivative, the tert-butyl ester group can be introduced using tert-butyl chloroformate in the presence of a base such as triethylamine . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
tert-Butyl 4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups on the thieno[2,3-c]pyridine ring.
Scientific Research Applications
tert-Butyl 4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: This compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: Research is ongoing into its potential as a pharmacophore in drug design, particularly for targeting specific biological pathways.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of tert-Butyl 4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylate involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to downstream effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds to tert-Butyl 4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylate include:
tert-Butyl 2-formyl-4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carboxylate: This compound has a similar core structure but differs in the functional groups attached.
tert-Butyl 2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4H,6H,7H-thieno[3,2-c]pyridine-5-carboxylate: Another related compound with different substituents that can affect its reactivity and applications.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical properties, making it suitable for particular applications in research and industry.
Properties
Molecular Formula |
C12H17NO2S |
---|---|
Molecular Weight |
239.34 g/mol |
IUPAC Name |
tert-butyl 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-7-carboxylate |
InChI |
InChI=1S/C12H17NO2S/c1-12(2,3)15-11(14)9-10-8(4-6-13-9)5-7-16-10/h5,7,9,13H,4,6H2,1-3H3 |
InChI Key |
UPENOLIONVAAPV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1C2=C(CCN1)C=CS2 |
Origin of Product |
United States |
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